2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-3-yl)methyl-1H-imidazole
Description
Properties
CAS No. |
178979-86-7 |
|---|---|
Molecular Formula |
C19H20Cl2N4S |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(pyridin-3-ylmethyl)imidazol-2-yl]methanamine |
InChI |
InChI=1S/C19H20Cl2N4S/c1-12(2)18-19(26-16-7-14(20)6-15(21)8-16)25(17(9-22)24-18)11-13-4-3-5-23-10-13/h3-8,10,12H,9,11,22H2,1-2H3 |
InChI Key |
SDPWDRKYEBMLFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)CN)CC2=CN=CC=C2)SC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Biological Activity
2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-3-yl)methyl-1H-imidazole is a complex organic compound belonging to the imidazole family. Its unique structure, characterized by multiple functional groups, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 370.31 g/mol. The presence of an amino group, a pyridine moiety, and a dichlorophenylthio group enhances its reactivity and biological potential.
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. Preliminary studies indicate that this compound exhibits significant antibacterial activity against various strains:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 28 |
| Escherichia coli | 22 |
| Bacillus subtilis | 20 |
| Pseudomonas aeruginosa | 19 |
These results suggest that the compound could be effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The imidazole ring is associated with anticancer properties. Research indicates that compounds containing imidazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Anti-inflammatory Activity
The compound's structural features may also contribute to anti-inflammatory effects. Imidazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential applications in treating inflammatory diseases .
The biological activity of imidazole derivatives, including our compound of interest, is often attributed to their ability to interact with biological targets such as enzymes and receptors:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : Interaction with receptors can alter signaling pathways that lead to cell death or reduced inflammation.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Antibacterial Efficacy : A study evaluated the antibacterial properties of several imidazole derivatives against common pathogens. The results indicated that compounds with similar substituents to our target compound had a notable effect against Gram-positive bacteria .
- Anticancer Research : A series of experiments demonstrated that imidazole derivatives could significantly reduce tumor size in xenograft models when administered at specific dosages .
Scientific Research Applications
Biological Activities
Preliminary studies indicate that 2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-3-yl)methyl-1H-imidazole may exhibit several biological activities:
- Antimicrobial Properties : Similar to other imidazole derivatives, this compound may demonstrate activity against various microbial strains.
- Antifungal Effects : The presence of the imidazole ring suggests potential antifungal applications.
- Anticancer Activity : Initial findings point towards possible anticancer properties, warranting further investigation into its mechanisms of action.
Pharmaceutical Development
The structural characteristics of this compound make it a candidate for developing new pharmaceuticals. Its potential as an antimicrobial and anticancer agent could lead to novel treatments.
Biochemical Studies
This compound can serve as a probe in biochemical studies to investigate the interactions between imidazole derivatives and biological targets. It may help elucidate pathways involved in disease mechanisms or drug resistance.
Drug Design
The unique arrangement of substituents in this compound can inform drug design strategies aimed at improving efficacy and reducing side effects. Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological profile.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-Aminobenzimidazole | Structure | Known for antifungal properties |
| 4-Isopropylimidazole | Structure | Exhibits anti-inflammatory effects |
| 3-Pyridinylimidazole | Structure | Potentially active against certain cancers |
The presence of both a pyridine and a dichlorophenylthio group in this compound distinguishes it from others, suggesting unique interactions that merit further study.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Imidazole derivatives are a well-studied class due to their versatility in drug discovery. Below is a comparative analysis of key structural analogs and their pharmacological profiles:
Methodological Considerations in Similarity Assessment
The evaluation of structural and functional similarity relies heavily on computational methods, such as:
- Tanimoto Coefficient : Measures fingerprint-based similarity; the target compound shows <50% similarity to Analog A due to divergent substituents .
- Pharmacophore Mapping : The 3,5-dichlorophenylthio group aligns with hydrophobic pharmacophores in kinase inhibitors, differing from Analog B’s COX-2-targeted motifs .
- QSAR Models: Predictive models suggest that the aminomethyl group in the target compound enhances solubility (logP = 2.1) compared to Analog C (logP = 3.8) .
Preparation Methods
Imidazole Core Formation
The imidazole ring is commonly synthesized via condensation reactions involving α-haloketones or α-diketones with amidines or related nitrogen sources. For this compound, a substituted imidazole can be prepared by:
- Reacting a suitable α-haloketone bearing the isopropyl group with an amidine derivative.
- Alternatively, cyclization of a di-substituted precursor containing the pyridin-3-ylmethyl and isopropyl groups under acidic or basic conditions.
Introduction of the 3,5-Dichlorophenylthio Group
The 3,5-dichlorophenylthio substituent is introduced via nucleophilic aromatic substitution or thiolation reactions:
- A 3,5-dichlorophenylthiol or its sodium salt can be reacted with a halogenated imidazole intermediate at the 5-position.
- The reaction is typically carried out in polar aprotic solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Installation of the Pyridin-3-ylmethyl Group
The pyridin-3-ylmethyl substituent at the N-1 position of the imidazole is introduced by:
- Alkylation of the imidazole nitrogen with a pyridin-3-ylmethyl halide (e.g., bromide or chloride).
- This alkylation is performed under basic conditions, often using sodium hydride or potassium tert-butoxide in solvents like DMF or tetrahydrofuran (THF).
Introduction of the Aminomethyl Group at the 2-Position
The aminomethyl group can be introduced by:
- Reductive amination of the 2-formyl imidazole intermediate with ammonia or a primary amine.
- Alternatively, nucleophilic substitution of a 2-halogenated imidazole with aminomethyl reagents.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Imidazole ring formation | α-Haloketone + amidine, reflux in ethanol or DMF | Substituted imidazole core |
| 2 | Thiolation at 5-position | 3,5-Dichlorophenylthiol sodium salt, NMP, base | 5-(3,5-Dichlorophenylthio)imidazole |
| 3 | N-1 Alkylation | Pyridin-3-ylmethyl bromide, NaH, DMF, 0-50 °C | 1-(Pyridin-3-ylmethyl)imidazole |
| 4 | Aminomethyl introduction | Reductive amination with formaldehyde + NH3, NaBH4 | 2-Aminomethyl substituted imidazole |
Comparative Table of Key Reaction Parameters
| Reaction Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Imidazole formation | α-Haloketone + amidine | 80-100 | Ethanol/DMF | 70-85 | Requires reflux |
| Thiolation (5-position) | 3,5-Dichlorophenylthiol sodium salt | 50-90 | NMP/DMF | 75-90 | Base: NaH or K2CO3 |
| N-1 Alkylation | Pyridin-3-ylmethyl bromide + NaH | 0-50 | DMF/THF | 65-80 | Controlled addition rate |
| Aminomethylation | Formaldehyde + NH3 + NaBH4 | 25-40 | Methanol/EtOH | 60-75 | Reductive amination step |
Q & A
Q. What advanced comparative methods validate mechanistic hypotheses in biological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
